molecular formula C23H19N3 B11594656 9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline

9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11594656
M. Wt: 337.4 g/mol
InChI Key: OKSMKUMMKMXIDL-UHFFFAOYSA-N
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Description

9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the class of indoloquinoxalines These compounds are characterized by a fused ring structure that includes both indole and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing continuous flow reactors to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline derivatives, while reduction can yield various hydrogenated products.

Scientific Research Applications

9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby exerting its effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of indole and quinoxaline moieties, along with the methyl and benzyl substitutions, makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H19N3

Molecular Weight

337.4 g/mol

IUPAC Name

9-methyl-6-[(4-methylphenyl)methyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C23H19N3/c1-15-7-10-17(11-8-15)14-26-21-12-9-16(2)13-18(21)22-23(26)25-20-6-4-3-5-19(20)24-22/h3-13H,14H2,1-2H3

InChI Key

OKSMKUMMKMXIDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C4=NC5=CC=CC=C5N=C42

Origin of Product

United States

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